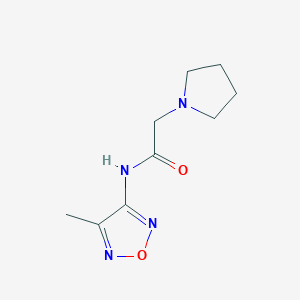
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone, also known as MMQ, is a chemical compound that has been studied for its potential use in various scientific applications.
Mecanismo De Acción
The mechanism of action of 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer development. 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cancer development.
Biochemical and Physiological Effects:
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone in lab experiments is its potential as a pharmacological agent for treating various diseases. 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for further research. However, one limitation of using 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone. One area of research could focus on the development of more efficient synthesis methods for 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone. Another area of research could focus on the use of 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone in combination with other pharmacological agents for treating various diseases. Additionally, further research could focus on the mechanism of action of 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone and its potential use in treating other neurological disorders.
Métodos De Síntesis
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with various reagents. One of the most common synthesis methods involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and methylation reactions.
Aplicaciones Científicas De Investigación
6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has been studied for its potential use as a pharmacological agent in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. 6-methoxy-4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-methoxy-4-methylidene-3-phenyl-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-14-10-13(20-2)8-9-15(14)17-16(19)18(11)12-6-4-3-5-7-12/h3-10H,1H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKVHNSRXRAVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-4-methylidene-3-phenyl-3,4-dihydroquinazolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5686255.png)
![5,5-dimethyl-3-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5686263.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone](/img/structure/B5686264.png)
![5-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)methyl]-2-thiophenecarboxylic acid](/img/structure/B5686267.png)
![{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid](/img/structure/B5686279.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5686286.png)
![1-acetyl-4-{4-chloro-2-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5686292.png)

![N-cyclopentyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B5686312.png)
![2-benzyl-8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686314.png)
![2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5686320.png)
![3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686324.png)
![cis-4-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}cyclohexanol](/img/structure/B5686338.png)